molecular formula C8H6Cl2O B14080082 1,2-Dichloroethenoxybenzene

1,2-Dichloroethenoxybenzene

Cat. No.: B14080082
M. Wt: 189.04 g/mol
InChI Key: PHFFHYPGFBZCLE-UHFFFAOYSA-N
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Description

1,2-Dichloroethenoxybenzene is an organic compound characterized by the presence of a benzene ring bonded to a 1,2-dichloroethene group. This compound is a colorless liquid that is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons. It is used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloroethenoxybenzene can be synthesized through several methods. One common method involves the reaction of styrene with copper(I) chloride in dichloromethane. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrodehalogenation of 1,2,4-trichlorobenzene with hydrogen. This process is carried out in the gas phase at temperatures ranging from the boiling point of the feed to about 400°C, using a platinum/spinel catalyst .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloroethenoxybenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding chlorinated benzoic acids.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include chlorinated benzoic acids, less chlorinated derivatives, and substituted benzene compounds.

Scientific Research Applications

1,2-Dichloroethenoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dichloroethenoxybenzene involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved include the activation of detoxification enzymes and the formation of reactive intermediates that can cause cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloroethenoxybenzene is unique due to the presence of the 1,2-dichloroethene group attached to the benzene ring, which imparts distinct chemical properties and reactivity compared to other dichlorobenzenes. This structural difference influences its solubility, reactivity, and applications in various fields .

Properties

IUPAC Name

1,2-dichloroethenoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-6-8(10)11-7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFFHYPGFBZCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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